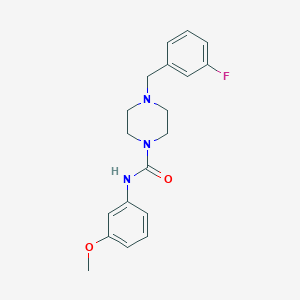
1-(3,4-difluorobenzyl)-4-(3-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-difluorobenzyl)-4-(3-methoxyphenyl)piperazine, also known as DF-MP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various areas such as neuroscience, oncology, and immunology.
作用機序
The mechanism of action of 1-(3,4-difluorobenzyl)-4-(3-methoxyphenyl)piperazine is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. This compound has also been found to interact with various receptors such as the 5-HT2A receptor and the sigma-1 receptor, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Moreover, it has been found to modulate the immune system by regulating the activity of immune cells such as T cells and B cells.
実験室実験の利点と制限
1-(3,4-difluorobenzyl)-4-(3-methoxyphenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Moreover, it exhibits significant pharmacological effects at relatively low concentrations, making it a cost-effective compound for research studies. However, there are also some limitations associated with the use of this compound in lab experiments. It has poor solubility in water, which may limit its use in some experimental setups. Moreover, its mechanism of action is not fully understood, which may hinder its use in some research areas.
将来の方向性
1-(3,4-difluorobenzyl)-4-(3-methoxyphenyl)piperazine has shown significant potential for therapeutic applications in various areas such as neuroscience, oncology, and immunology. Further research is needed to fully understand its mechanism of action and to explore its potential applications in these areas. Some future directions for research on this compound include:
1. Investigating the potential of this compound as an immunomodulatory agent in autoimmune diseases.
2. Studying the efficacy of this compound in combination with other drugs for the treatment of cancer.
3. Exploring the potential of this compound as a neuroprotective agent in neurodegenerative diseases.
4. Investigating the potential of this compound as an analgesic agent for the treatment of chronic pain.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various areas such as neuroscience, oncology, and immunology. Its synthesis method is relatively easy, and it exhibits significant pharmacological effects at relatively low concentrations. Further research is needed to fully understand its mechanism of action and to explore its potential applications in these areas.
合成法
The synthesis of 1-(3,4-difluorobenzyl)-4-(3-methoxyphenyl)piperazine involves the reaction of 3,4-difluorobenzylamine with 3-methoxyphenylpiperazine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of this compound. The purity of the synthesized compound can be improved by using various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
1-(3,4-difluorobenzyl)-4-(3-methoxyphenyl)piperazine has shown promising results in various scientific research studies. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. This compound has also been shown to possess significant antitumor activity and can induce apoptosis in cancer cells. Moreover, it has been found to modulate the immune system and can be used as an immunomodulatory agent in various diseases such as autoimmune disorders.
特性
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O/c1-23-16-4-2-3-15(12-16)22-9-7-21(8-10-22)13-14-5-6-17(19)18(20)11-14/h2-6,11-12H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIINIGFYTVGNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B5364139.png)
![1-[2-(diethylamino)ethyl]-5-(3-fluorophenyl)-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5364141.png)
![N-methyl-1-phenyl-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5364148.png)
![{1-[4-(diethylamino)benzyl]-3-piperidinyl}methanol](/img/structure/B5364152.png)
![5-{2-[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]ethyl}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5364160.png)

![(4-{[6-(ethoxycarbonyl)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B5364167.png)


![5-[(1-acetyl-1H-indol-3-yl)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5364184.png)
![N,1,6-trimethyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5364194.png)
![7-{[2-(trifluoromethyl)morpholin-4-yl]sulfonyl}-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B5364214.png)
![4-{2-[(5-chloro-2-methoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5364225.png)
![4-({4-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5364238.png)